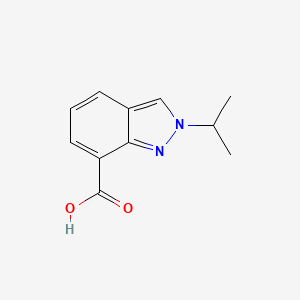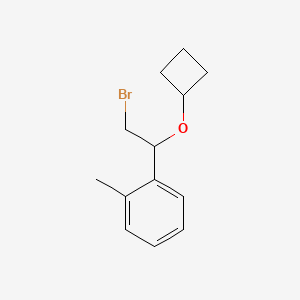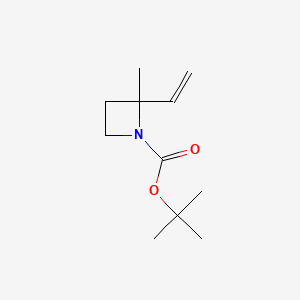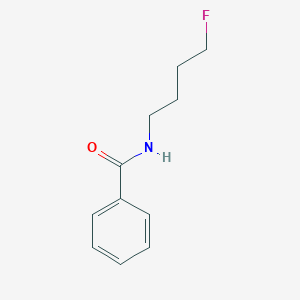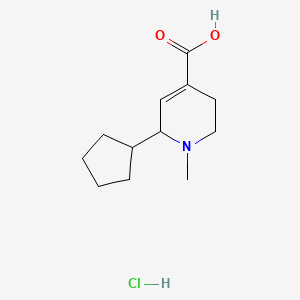
1-Chloro-3-cyclopropyl-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-cyclopropyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with a chlorine atom, a cyclopropyl group, and a fluorine atom. The unique arrangement of these substituents imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-2-fluorobenzene can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This method involves the introduction of substituents onto the benzene ring through electrophilic aromatic substitution reactions. For example, the chlorination of 3-cyclopropyl-2-fluorobenzene using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride can yield this compound.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are employed to achieve efficient production.
Análisis De Reacciones Químicas
1-Chloro-3-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo further electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives. For instance, oxidation with potassium permanganate can yield carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, alkoxides.
Electrophilic Substitution: Nitric acid, sulfuric acid, halogens.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: 3-cyclopropyl-2-fluorophenol.
Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced aromatic compounds.
Aplicaciones Científicas De Investigación
1-Chloro-3-cyclopropyl-2-fluorobenzene finds applications in various scientific research fields, including:
Chemistry: It is used as a
Propiedades
Fórmula molecular |
C9H8ClF |
|---|---|
Peso molecular |
170.61 g/mol |
Nombre IUPAC |
1-chloro-3-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H8ClF/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2 |
Clave InChI |
RGLGZUNUSHLHTL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C(=CC=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




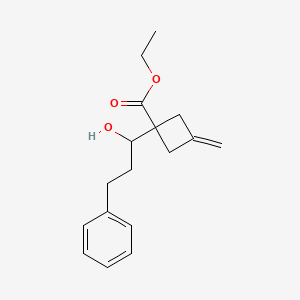
![6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13489369.png)
![Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate](/img/structure/B13489372.png)
![5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13489387.png)

![6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13489394.png)
